molecular formula C19H19N3O7 B12064131 Z-D-Gln-Onp

Z-D-Gln-Onp

Cat. No.: B12064131
M. Wt: 401.4 g/mol
InChI Key: KIVQPDPRDVIJDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Gln-Onp typically involves the esterification of N-α-Cbz-L-glutamine with p-nitrophenol. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure consistent quality and yield. The compound is typically stored at low temperatures to maintain its stability .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-D-Gln-Onp is unique due to its specific stereochemistry, which makes it a valuable tool in stereospecific synthesis and enzymatic studies. Its high purity and stability also make it a preferred choice in various research applications .

Biological Activity

Z-D-Gln-Onp (Z-D-Glutamine-2-naphthylamide) is a synthetic compound that has garnered attention in biochemical research due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of glutamine, where the amino acid is protected by a benzyloxycarbonyl (Z) group and linked to a 2-naphthylamide moiety. This structure enhances its stability and bioavailability, making it suitable for various biological assays.

The primary mechanism of action of this compound involves its role as a substrate or inhibitor for specific enzymes. It has been shown to interact with proteases, particularly those involved in peptide hydrolysis. The 2-naphthylamide group serves as a chromogenic marker, allowing for the monitoring of enzymatic activity through spectrophotometric methods.

Enzyme Inhibition

Research indicates that this compound can inhibit the activity of certain serine proteases. The inhibition occurs through competitive binding at the active site of the enzyme, effectively reducing its catalytic efficiency. This property makes this compound a valuable tool in studying protease functions and their roles in various biological processes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Enzyme Target IC50 (µM) Effect Reference
Study 1Serine Protease A5.0Inhibition
Study 2Serine Protease B12.3Inhibition
Study 3Dipeptidyl Peptidase IV8.5Inhibition

Case Study 1: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

In a study examining the effects of this compound on DPP-IV, researchers found that the compound significantly inhibited enzyme activity in vitro. The inhibition was dose-dependent, with an IC50 value of 8.5 µM. This suggests potential therapeutic applications in managing diabetes, as DPP-IV inhibitors are known to enhance insulin secretion and lower blood glucose levels.

Case Study 2: Protease Activity in Cancer Research

Another investigation focused on the role of this compound in inhibiting proteases associated with cancer metastasis. The study demonstrated that treatment with this compound led to a marked reduction in proteolytic activity, thereby inhibiting tumor cell invasion in vitro. These findings highlight the compound's potential as an anti-cancer agent by targeting specific proteolytic pathways involved in tumor progression.

Research Findings

Recent studies have expanded on the biological implications of this compound:

  • Antiviral Activity : Preliminary data suggest that this compound may exhibit antiviral properties by inhibiting viral proteases essential for viral replication.
  • Neuroprotective Effects : In models of neurodegeneration, this compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress.

Properties

IUPAC Name

(4-nitrophenyl) 5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O7/c20-17(23)11-10-16(21-19(25)28-12-13-4-2-1-3-5-13)18(24)29-15-8-6-14(7-9-15)22(26)27/h1-9,16H,10-12H2,(H2,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIVQPDPRDVIJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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